
3,3'-(2-Phenylanthracene-9,10-diyl)diperylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(2-Phenylanthracene-9,10-diyl)diperylene is a complex organic compound that belongs to the family of anthracene derivatives. These compounds are known for their unique photophysical properties, making them valuable in various scientific and industrial applications .
準備方法
The synthesis of 3,3’-(2-Phenylanthracene-9,10-diyl)diperylene typically involves the Suzuki/Sonogashira cross-coupling reactions. This method is known for its efficiency in forming carbon-carbon bonds. The reaction conditions often include the use of palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate in a solvent like toluene . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
化学反応の分析
3,3’-(2-Phenylanthracene-9,10-diyl)diperylene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo electrophilic substitution reactions, often facilitated by Lewis acids like aluminum chloride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or hydrocarbons.
科学的研究の応用
3,3’-(2-Phenylanthracene-9,10-diyl)diperylene has a wide range of applications in scientific research:
Biology: Its fluorescent properties make it useful in biological imaging and as a probe in various biochemical assays.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is employed in the manufacture of dyes and pigments due to its stable and intense coloration.
作用機序
The mechanism by which 3,3’-(2-Phenylanthracene-9,10-diyl)diperylene exerts its effects is primarily through its photophysical properties. When exposed to light, it can absorb photons and enter an excited state. . This mechanism is crucial in applications like OLEDs and biological imaging.
類似化合物との比較
3,3’-(2-Phenylanthracene-9,10-diyl)diperylene is unique compared to other anthracene derivatives due to its specific substitution pattern, which enhances its photophysical properties. Similar compounds include:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications.
9-Phenyl-10-(4-trifluoromethyl)phenyl)anthracene: Another derivative with unique photophysical properties.
These compounds share similar applications but differ in their specific properties and efficiencies.
特性
CAS番号 |
926032-88-4 |
|---|---|
分子式 |
C60H34 |
分子量 |
754.9 g/mol |
IUPAC名 |
3-(10-perylen-3-yl-2-phenylanthracen-9-yl)perylene |
InChI |
InChI=1S/C60H34/c1-2-12-35(13-3-1)38-28-29-53-54(34-38)60(52-33-31-50-42-23-9-17-37-15-7-21-40(56(37)42)46-25-11-27-48(52)58(46)50)44-19-5-4-18-43(44)59(53)51-32-30-49-41-22-8-16-36-14-6-20-39(55(36)41)45-24-10-26-47(51)57(45)49/h1-34H |
InChIキー |
LYWIVTPQXCLSSQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C4C(=C3C=C2)C5=CC=C6C7=CC=CC8=C7C(=CC=C8)C9=C6C5=CC=C9)C1=CC=C2C3=CC=CC4=C3C(=CC=C4)C3=C2C1=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




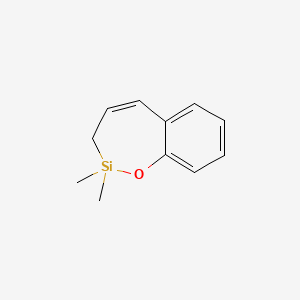
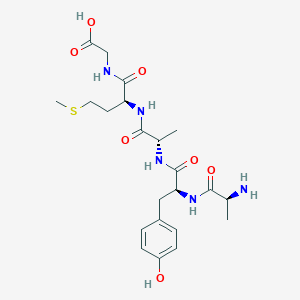
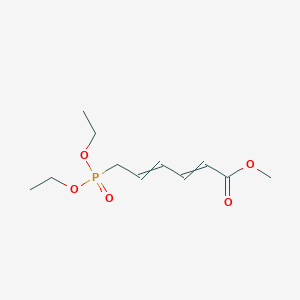
![(6R)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one](/img/structure/B14179703.png)
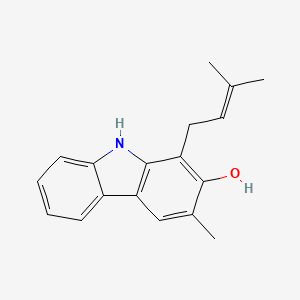
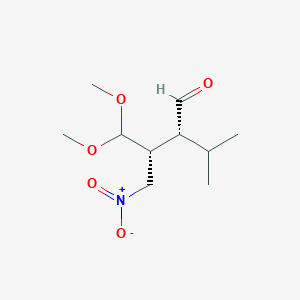
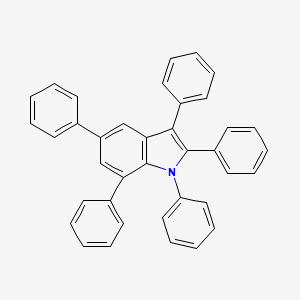
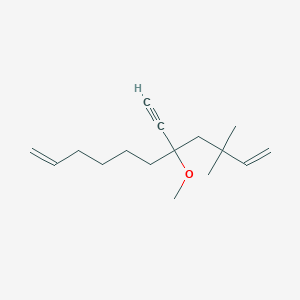
![(1S,2S)-2-Methyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14179741.png)
![3-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14179742.png)
![N-(2-Aminoethyl)-4-[(4-cyanophenyl)methoxy]-2-methoxybenzamide](/img/structure/B14179744.png)
![7-Ethyl-1-{[(propan-2-yl)oxy]methyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B14179748.png)
